Z-FA-FMK
Overview
Description
Irreversible cysteine protease inhibitor. Cell-permeable caspase effector inhibitor. Selectively inhibits recombinant effector caspases 2, -3, -6, and -7. Inhibits cathepsin B, L, and S, papain and cruzain. Induces apoptosis and necrosis. Shows anti-inflammatory effects in vivo. Negative control for caspase inhibitors. Solid form also available.
Z-FA-FMK is an irreversible cysteine protease inhibitor. It also inhibitits papain and cruzain.
This compound is an irreversible inhibitor of cysteine proteases, including cathepsins B, L, and S, cruzain, and papain. It also inhibits effector caspases-2, -3, -6, and -7 (IC50 = 6-32 µM) without affecting the initiator caspases-8 and -10. This compound also modulates infection by certain bacteria, parasites, and viruses. It can be used both in cells and in vivo.
Scientific Research Applications
Inhibition and Visualization of Protease Activity
Z-Phe-DL-Ala-fluoromethylketone is utilized in scientific research primarily for its inhibitory effects on certain proteases, with notable implications in the study of cancer. It effectively inactivates cathepsin B isozymes, a group of proteases known for their role in tumor progression. This inhibition was observed in isozymes from various tissues, including human tumors, and was visualized using a fluorescent print technique after isoelectric focusing. The compound demonstrated a significantly higher potency compared to other known inhibitors of cathepsin B, suggesting potential in vivo applications for inhibiting this protease (Smith et al., 1988). Additionally, the synthesis of peptide fluoromethyl ketones, including Z-Phe-DL-Ala-fluoromethylketone, marked the first time such compounds were created, highlighting their innovative role in the inhibition of human cathepsin B (Rasnick, 1985).
Apoptosis Inhibition and Cell Death Pathways
Z-Phe-DL-Ala-fluoromethylketone analogs have been studied for their role in apoptosis inhibition. These compounds can prevent the processing of certain proteases critical in the induction of apoptosis. For instance, benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (an analog of Z-Phe-DL-Ala-fluoromethylketone) inhibits apoptosis by blocking the processing of CPP32, a protease involved in programmed cell death. This inhibition opens up avenues for developing novel inhibitors that can prevent apoptosis by hindering the processing of proforms of certain proteases (Slee et al., 1996).
Mechanism of Action
Target of Action
Z-FA-FMK primarily targets cysteine proteases , including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 . These enzymes play crucial roles in various biological processes, including protein degradation and apoptosis.
Mode of Action
This compound acts as an irreversible inhibitor of its target enzymes . It forms a covalent bond with the active site of the enzyme, rendering it inactive . This compound has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways .
Biochemical Pathways
The inhibition of cysteine proteases and effector caspases by this compound affects several biochemical pathways. It blocks the production of pro-inflammatory cytokines like IL1-α, IL1-β, and TNF-α, thereby inhibiting the NF-κB pathway . This leads to a decrease in inflammation and can modulate immune responses .
Result of Action
The inhibition of cysteine proteases and effector caspases by this compound can lead to various cellular effects. It has been shown to inhibit human T cell proliferation in vitro and modulate host response to pneumococcal infection in vivo . Moreover, it can induce apoptosis and necrosis .
Biochemical Analysis
Biochemical Properties
Z-Phe-DL-Ala-fluoromethylketone interacts with various enzymes and proteins. It inhibits cysteine proteases, including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 . These interactions are crucial for its role in biochemical reactions.
Cellular Effects
Z-Phe-DL-Ala-fluoromethylketone has significant effects on various types of cells and cellular processes. It has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways . It also inhibits human T cell proliferation in vitro .
Molecular Mechanism
Z-Phe-DL-Ala-fluoromethylketone exerts its effects at the molecular level through several mechanisms. It binds tightly to the active site of the enzyme cathepsin B, forming a covalent bond that irreversibly blocks its proteolytic activity . It also inhibits the processing of caspase-8 and caspase-3 to their respective subunits in resting T cells stimulated through the Ag receptor .
Temporal Effects in Laboratory Settings
The effects of Z-Phe-DL-Ala-fluoromethylketone change over time in laboratory settings. It has been shown to prevent cells from entering and leaving the cell cycle
Dosage Effects in Animal Models
In animal models, the effects of Z-Phe-DL-Ala-fluoromethylketone vary with different dosages. For instance, it has been shown to significantly increase pneumococcal growth in both lungs and blood, compared with controls, in a mouse model of intranasal pneumococcal infection .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVEBPEZMSPHB-PKHIMPSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
Record name | Z-FA-FMK | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336087 | |
Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197855-65-5 | |
Record name | MDL-201053, (DL-alanine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDL-201053, (DL-ALANINE)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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